O-Ethyl diphenylphosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl diphenylphosphinothioate: is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with an appropriate thiol. One common method includes the use of 4-butylthiophenol and lithium tert-butoxide in chloroform under a nitrogen atmosphere. The reaction is carried out at room temperature for about 30 minutes, followed by purification through silica chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl diphenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkali-metal ethoxides are often employed in nucleophilic substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Scientific Research Applications
O-Ethyl diphenylphosphinothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the inhibition of specific enzymes.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Ethyl diphenylphosphinothioate involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission .
Comparison with Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:
O-Ethyl S,S-diphenyl phosphorodithioate: Similar in structure but contains a phosphorodithioate group instead of a phosphinothioate group.
Uniqueness: O-Ethyl diphenylphosphinothioate is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical reactivity and biological activity compared to other organophosphorus compounds .
Properties
CAS No. |
3133-27-5 |
---|---|
Molecular Formula |
C14H15OPS |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
ethoxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15OPS/c1-2-15-16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
MKRJYILNFVEGON-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.